molecular formula C11H14FNO B13116948 (R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13116948
M. Wt: 195.23 g/mol
InChI Key: MLZIFKMSPZBQFA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group within a tetrahydronaphthalene framework, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the naphthalene ring.

    Methoxylation: Addition of the methoxy group to the appropriate position on the ring.

    Amine Introduction: Incorporation of the amine group through reductive amination or other suitable methods.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde or 7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.

    Reduction: Formation of N-methyl or N,N-dimethyl derivatives.

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Uniqueness

®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the specific combination of fluorine and methoxy groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(1R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1

InChI Key

MLZIFKMSPZBQFA-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1CCC[C@H]2N)F

Canonical SMILES

COC1=CC(=CC2=C1CCCC2N)F

Origin of Product

United States

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